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Introduction

AVE5688, also known as ilepatril, is a dual-acting inhibitor of both angiotensin-converting

enzyme (ACE) and neprilysin (NEP). This unique mechanism of action offers a multifaceted

approach to cardiovascular and renal therapy by simultaneously blocking the production of the

vasoconstrictor angiotensin II and preventing the breakdown of natriuretic peptides, which

promote vasodilation and natriuresis.[1] Developed by Sanofi-Aventis, ilepatril was investigated

for the treatment of hypertension and diabetic nephropathy.[2] Although its development was

ultimately discontinued, the compound serves as a significant case study in the therapeutic

potential and challenges of dual ACE/NEP inhibition.

Core Mechanism of Action: The Dual Inhibition
Pathway
The therapeutic effects of ilepatril stem from its ability to concurrently modulate two key

enzymatic pathways involved in blood pressure regulation and cardiovascular homeostasis: the

Renin-Angiotensin-Aldosterone System (RAAS) and the Natriuretic Peptide System.

Angiotensin-Converting Enzyme (ACE) Inhibition:

By inhibiting ACE, ilepatril blocks the conversion of angiotensin I to angiotensin II. Angiotensin

II is a potent vasoconstrictor, stimulates the release of aldosterone (leading to sodium and
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water retention), and promotes cardiac and vascular remodeling. Thus, ACE inhibition leads to

vasodilation, reduced fluid volume, and a decrease in blood pressure.

Neprilysin (NEP) Inhibition:

Neprilysin is a neutral endopeptidase responsible for the degradation of several vasoactive

peptides, most notably the natriuretic peptides: atrial natriuretic peptide (ANP) and brain

natriuretic peptide (BNP). These peptides exert beneficial cardiovascular effects, including

vasodilation, natriuresis, diuresis, and inhibition of the RAAS. By inhibiting NEP, ilepatril

increases the circulating levels of ANP and BNP, thereby augmenting their favorable effects on

the cardiovascular system.

The synergistic action of inhibiting both ACE and NEP is intended to provide more potent and

comprehensive cardiovascular and renal protection than inhibiting either pathway alone.

Figure 1: Dual Inhibition Pathway of AVE5688 (Ilepatril).

Preclinical Data
AVE5688 demonstrated efficacy in various animal models of hypertension and diabetic

complications.

Spontaneously Hypertensive Rats (SHR)
Studies in spontaneously hypertensive rats, a common model for human essential

hypertension, showed that dual ACE/NEP inhibition can effectively lower blood pressure. While

specific quantitative data for ilepatril in these models is not readily available in published

literature, the general principle of this drug class is to produce a more significant blood

pressure reduction compared to ACE or NEP inhibition alone.

Diabetic Models
Preclinical studies investigated the effects of ilepatril in models of diabetes and its

complications, such as diabetic nephropathy and neuropathy.

In obese Zucker diabetic fatty (ZDF) rats, a model of type 2 diabetes, treatment with AVE5688
was shown to ameliorate nephropathy. This was evidenced by a dose-dependent reduction in

albuminuria, a key marker of kidney damage.[3]
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In studies involving C57Bl/6J mice with diet-induced obesity or streptozotocin-induced

diabetes, AVE5688 treatment was found to prevent thermal hypoalgesia and improve nerve

conduction.[4]

Table 1: Summary of Preclinical Efficacy of AVE5688

Model Key Findings Quantitative Data

Obese Zucker Diabetic Fatty

(ZDF) Rats

Amelioration of diabetic

nephropathy[3]

Dose-dependent reduction in

albuminuria (specific values

not publicly available)[3]

C57Bl/6J Mice (Diet-Induced

Obesity)

Prevention of thermal

hypoalgesia, improved nerve

conduction[4]

Data not publicly available

C57Bl/6J Mice (Streptozotocin-

Induced Diabetes)

Prevention of thermal

hypoalgesia, improved nerve

conduction[4]

Data not publicly available

Clinical Data
Ilepatril progressed to Phase II/III clinical trials for the treatment of hypertension.

Clinical Trial NCT00284128
A major clinical trial for AVE7688 was a prospective, multi-center, randomized, double-blind,

active-controlled, parallel-group, dose-ranging study in patients with mild to moderate

hypertension (NCT00284128).[5][6] The study evaluated four different oral doses of AVE7688

(2.5 mg, 10 mg, 35 mg, and 50 mg once daily) compared to losartan-potassium 100 mg.[6] The

primary objective was to assess the change from baseline in trough diastolic blood pressure at

the end of 12 weeks of treatment.[5] Secondary objectives included the change in trough

systolic blood pressure and the percentage of responders after 12 weeks.[5]

Table 2: Design of Clinical Trial NCT00284128 for AVE7688
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Parameter Description

Study Title
A Study of AVE7688 in Patients With Mild to

Moderate Blood Pressure[5]

Phase Phase 2[5]

Design
Randomized, double-blind, active-controlled,

parallel-group, dose-ranging[5]

Patient Population Patients with mild to moderate hypertension[5]

Treatment Arms

AVE7688 (2.5 mg, 10 mg, 35 mg, 50 mg once

daily), Losartan-potassium (100 mg once daily)

[6]

Primary Outcome
Change from baseline in trough diastolic blood

pressure at 12 weeks[5]

Secondary Outcomes

Change from baseline in trough systolic blood

pressure at 12 weeks, percentage of responders

at 12 weeks[5]

Status Completed

Note: The detailed quantitative results of this clinical trial are not publicly available.

Experimental Protocols
Detailed experimental protocols for the preclinical and clinical studies of AVE5688 are not fully

available in the public domain. However, based on standard methodologies, the following

provides an overview of likely procedures.

Preclinical Studies in Rodent Models
Animal Models:

Spontaneously Hypertensive Rats (SHR): Used to model essential hypertension.

Zucker Diabetic Fatty (ZDF) Rats: A model for type 2 diabetes and its complications,

including nephropathy.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/18311667/
https://pubmed.ncbi.nlm.nih.gov/18311667/
https://pubmed.ncbi.nlm.nih.gov/18311667/
https://pubmed.ncbi.nlm.nih.gov/18311667/
https://pubmed.ncbi.nlm.nih.gov/38501595/
https://pubmed.ncbi.nlm.nih.gov/18311667/
https://pubmed.ncbi.nlm.nih.gov/18311667/
https://www.benchchem.com/product/b1285320?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1285320?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Streptozotocin-Induced Diabetic Mice/Rats: A model for type 1 diabetes.

Diet-Induced Obesity Mice: To model metabolic syndrome and its neurological complications.

Drug Administration:

AVE5688 was likely administered orally, either via gavage or mixed in the diet, at various

doses for a specified duration (e.g., 10 weeks in the ZDF rat study).[3]

Efficacy Endpoints:

Blood Pressure Measurement: In hypertensive models, blood pressure would be monitored,

likely using tail-cuff plethysmography or telemetry.

Diabetic Nephropathy Assessment: In diabetic models, this would involve the collection of

24-hour urine samples to measure albumin excretion rates. Kidney tissue would likely be

examined histologically for changes such as glomerulosclerosis.

Diabetic Neuropathy Assessment: This would involve functional tests such as measuring

nerve conduction velocity and assessing thermal sensory perception.
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Experimental Setup

Experimental Procedure

Endpoint Analysis

Select Animal Model
(e.g., ZDF Rats)

Prepare AVE5688 Formulation
(Oral Gavage or Diet Mixture)

Randomize Animals into
Treatment and Control Groups

Administer AVE5688 or Vehicle
Daily for a Defined Period (e.g., 10 weeks)

Monitor Animal Health,
Body Weight, and Food/Water Intake

24-hour Urine Collection for
Albuminuria Measurement

Blood Sampling for
Biochemical Analysis

Harvest Kidneys for
Histopathological Examination
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Figure 2: General Workflow for Preclinical Evaluation of AVE5688 in a Diabetic Nephropathy

Model.

Clinical Trial (NCT00284128) Protocol Outline
Study Phases:
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Placebo Lead-in (3-4 weeks): Patients discontinued other antihypertensive medications and

received a single-blind placebo.[5]

Treatment Phase (up to 52 weeks): Randomized patients received once-daily oral doses of

either AVE7688 or losartan-potassium. This included a 12-week efficacy evaluation period.[5]

[6]

Follow-up: A final visit occurred two weeks after the last dose of the study medication.[5]

Blood Pressure Measurement:

Seated systolic and diastolic blood pressure were measured at trough (i.e., just before the

next dose) at baseline and at specified intervals throughout the study.

Safety and Tolerability:

Adverse events were monitored throughout the trial, with a particular focus on angioedema,

a known risk associated with dual ACE/NEP inhibition.[5]

Conclusion
AVE5688 (ilepatril) represents a significant effort in the development of dual ACE/NEP

inhibitors. Its mechanism of action, targeting both the RAAS and the natriuretic peptide system,

holds considerable therapeutic promise for complex cardiovascular and renal diseases like

hypertension and diabetic nephropathy. While the development of ilepatril was discontinued,

the preclinical and clinical data, though not fully published, have contributed to the

understanding of this drug class and have paved the way for other vasopeptidase inhibitors.

The challenges encountered, particularly the risk of angioedema, have also provided valuable

lessons for the ongoing development of safer and more effective dual-acting cardiovascular

agents. Further research and publication of the complete data from the ilepatril program would

be of great value to the scientific community.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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